molecular formula C6H10ClNO2 B8771764 3-(3-CHLOROPROPYL)-1,3-OXAZOLIDIN-2-ONE

3-(3-CHLOROPROPYL)-1,3-OXAZOLIDIN-2-ONE

Cat. No.: B8771764
M. Wt: 163.60 g/mol
InChI Key: CFKDHZJAQJDDJW-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a chloropropyl group attached to the oxazolidinone ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-chloropropylamine with ethylene carbonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazolidinone ring. The reaction conditions include maintaining a temperature of around 80-100°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at room temperature.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxazolidinones.

    Oxidation: Formation of oxazolidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxazolidinone derivatives.

Scientific Research Applications

3-(3-Chloropropyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(3-chloropropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropropyl)trimethoxysilane: Used as a coupling agent in the modification of surfaces and materials.

    3-Chloropropionyl chloride:

Uniqueness

3-(3-Chloropropyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts specific chemical and biological properties. Unlike other similar compounds, it can participate in a wide range of chemical reactions and has diverse applications in various scientific fields.

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

3-(3-chloropropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H10ClNO2/c7-2-1-3-8-4-5-10-6(8)9/h1-5H2

InChI Key

CFKDHZJAQJDDJW-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred, room temperature suspension of NaH (0.305 mole, hexane washed) in 50 mL of DMF under N2, was added 2-oxazolidinone (0.287 mole) portion wise. After stirring the resulting gelatinous mixture overnight, 1,3-dichloropropane (0.643 mole) was added and the mixture stirred 4 days at room temperature. The volatiles were then removed in vacuo and the resulting white residue taken up in CH2Cl2 and washed with H2O and brine, and dried over MgSO4. After filtration, the material was passed through a short column (SiO2 : EtOAc/Hex) to give (XVI) as a clear oil in 95% yield: 1H NMR (CDCl3) δ4.22 (t, 2H, J=6.6 Hz), 3.47 (m, 4H), 3.24 (t, 2H, J=7.0 Hz), and 1.98 (p, 2H, J=6.5 Hz); 13C NMR (CDCl3) δ158.5, 61.8, 45.0, 42.0, 41.8, and 30.2. Anal. Calcd for C6H10ClNO2 : C, 44.05; H, 6.16; N, 8.56. Found: 41.17; H, 5.77; N, 8.26.
Name
Quantity
0.305 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.287 mol
Type
reactant
Reaction Step Two
Quantity
0.643 mol
Type
reactant
Reaction Step Three
Yield
95%

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